5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid is a fluorinated derivative of bipyridine, a compound known for its extensive applications in coordination chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid typically involves the fluorination of bipyridine derivatives. One common method is the electrophilic fluorination of bipyridine using reagents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bipyridine core.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various reduced bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways. For example, in coordination chemistry, it forms stable complexes with metal ions, influencing their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, but lacks the enhanced properties conferred by fluorination.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, affecting its chemical behavior.
5-Fluoro-2,2’-bipyridine: Similar to 5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid but with fluorination at a different position.
Uniqueness
5-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid stands out due to its specific fluorination pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring high stability, specificity, and reactivity.
Eigenschaften
CAS-Nummer |
1346686-87-0 |
---|---|
Molekularformel |
C11H7FN2O2 |
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
5-(5-fluoropyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-9-1-2-10(14-6-9)7-3-8(11(15)16)5-13-4-7/h1-6H,(H,15,16) |
InChI-Schlüssel |
FVHSFRDOOXLECJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)C2=CC(=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.